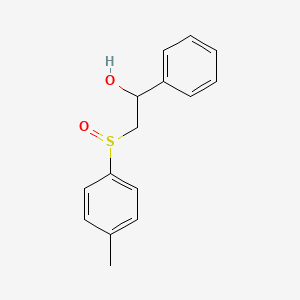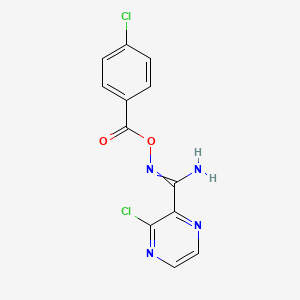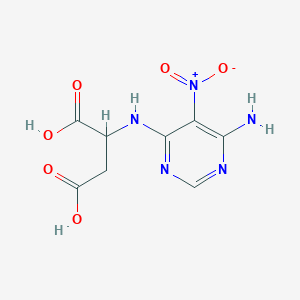
n-(6-Amino-5-nitropyrimidin-4-yl)aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(6-Amino-5-nitropyrimidin-4-yl)aspartic acid: is a chemical compound with the molecular formula C8H9N5O6 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(6-Amino-5-nitropyrimidin-4-yl)aspartic acid typically involves the nitration of a pyrimidine derivative followed by amination and subsequent coupling with aspartic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, utilizing advanced reactors and purification systems to achieve high yields and purity. The specific methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various chemical reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: n-(6-Amino-5-nitropyrimidin-4-yl)aspartic acid is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies. Its interactions with biological macromolecules can provide insights into cellular processes and pathways.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of n-(6-Amino-5-nitropyrimidin-4-yl)aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
- n-(6-Amino-5-nitropyrimidin-4-yl)aminoformamide
- n-(6-Amino-5-nitropyrimidin-4-yl)aminoacetic acid
Comparison: Compared to its similar compounds, n-(6-Amino-5-nitropyrimidin-4-yl)aspartic acid has a unique aspartic acid moiety, which enhances its solubility and potential for biological interactions. This structural difference can lead to distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
6972-83-4 |
|---|---|
Molecular Formula |
C8H9N5O6 |
Molecular Weight |
271.19 g/mol |
IUPAC Name |
2-[(6-amino-5-nitropyrimidin-4-yl)amino]butanedioic acid |
InChI |
InChI=1S/C8H9N5O6/c9-6-5(13(18)19)7(11-2-10-6)12-3(8(16)17)1-4(14)15/h2-3H,1H2,(H,14,15)(H,16,17)(H3,9,10,11,12) |
InChI Key |
QNYLBLXBEKKYIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)NC(CC(=O)O)C(=O)O)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


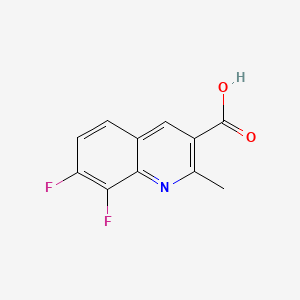

![3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone](/img/structure/B14005958.png)
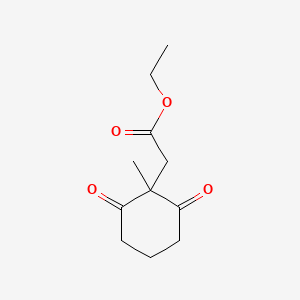

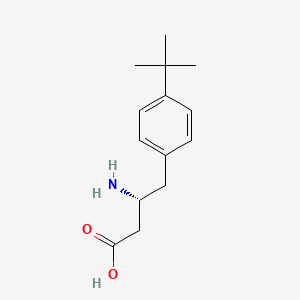


![[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B14005985.png)
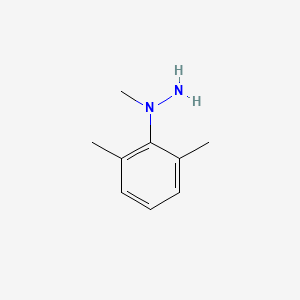
![N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine](/img/structure/B14005992.png)
